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Compound of Interest

6-Desacetyl-6-bromo-N-Boc
Palbociclib-d4

Cat. No.: B12413117

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic
routes for key intermediates of Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent
kinases 4 and 6 (CDK4/6). Palbociclib is a crucial therapeutic agent in the treatment of HR-
positive, HER2-negative advanced or metastatic breast cancer. Access to high-quality synthetic
intermediates is paramount for researchers and drug developers working on the synthesis of
Palbociclib and related compounds. This guide offers a consolidated resource on the
procurement and synthesis of these critical chemical entities.

Core Synthetic Intermediates and Commercial
Availability

The synthesis of Palbociclib involves the coupling of two key building blocks. The commercial
availability of these intermediates is crucial for an uninterrupted supply chain in research and
manufacturing.

Two of the most critical intermediates in many patented synthetic routes are:

¢ Intermediate A: 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
(CAS No: 1016636-76-2)
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e Intermediate B: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No: 571188-
59-5)

A multitude of chemical suppliers offer these intermediates, primarily with purities exceeding
98% or 99%. While exact pricing is often subject to quotation and volume, the following tables
summarize the typical commercial data for these key intermediates.

Table 1: Commercial Availability of Intermediate A

Supplier CAS Number Purity Price (USD/kg)

Hangzhou Hailan

] 1016636-76-2 99% ~$14.00/assay
Chemical Co., Ltd.
Wuhan Fortuna

) 1016636-76-2 99% min Inquire
Chemical Co., Ltd.
Home Sunshine

1016636-76-2 >99.00% Inquire

Pharma
Biosynth 1016636-76-2 - Inquire
Pharmaffiliates 1016636-76-2 - Inquire

Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available
upon request from the supplier.

Table 2: Commercial Availability of Intermediate B
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Supplier CAS Number Purity Price (USD/kg)

Sinoway Industrial )
571188-59-5 99.9% HPLC Inquire

Co., Ltd.

Shandong Boyuan

Pharmaceutical Co., 571188-59-5 99% Inquire

Ltd.

ChemicalBook 571188-59-5 - Inquire

Biosynth 571188-59-5 - Inquire

TCI Chemicals 571188-59-5 >98.0% Inquire

Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available
upon request from the supplier.

Experimental Protocols for Key Intermediates

The following sections detail common synthetic methodologies for the preparation of
Intermediates A and B. These protocols are based on information from various patents and
publications.

Synthesis of 6-bromo-2-chloro-8-cyclopentyl-5-
methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate A)

The synthesis of Intermediate A can be achieved through a multi-step process starting from 2-
amino-5-bromopyridine. A representative synthetic scheme is outlined below.

Experimental Procedure:

e Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine: 2-amino-5-bromopyridine is nitrated
using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to yield 2-amino-
5-bromo-3-nitropyridine.

o Step 2: Synthesis of 2,3-Diamino-5-bromopyridine: The nitro group in 2-amino-5-bromo-3-
nitropyridine is reduced to an amine using a reducing agent such as iron powder in the
presence of an acid (e.g., hydrochloric acid) in a solvent like ethanol.
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e Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine core: The resulting 2,3-diamino-5-
bromopyridine is then reacted with a suitable three-carbon synthon, such as diethyl
malonate, in the presence of a base to construct the pyrimidine ring, affording a
dihydroxypyrido[2,3-d]pyrimidine intermediate.

o Step 4: Chlorination: The dihydroxy intermediate is then chlorinated using a chlorinating
agent like phosphorus oxychloride (POCIs) to give the 2,4-dichloro derivative.

o Step 5: N-Alkylation with Cyclopentyl Bromide: The pyrido[2,3-d]pyrimidine core is alkylated
with cyclopentyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable
solvent (e.g., DMF) to introduce the cyclopentyl group at the N-8 position.

o Step 6: Selective Monohydrolysis and Methylation: Subsequent selective hydrolysis of one of
the chloro groups followed by methylation with a methylating agent (e.g., methyl iodide) can
lead to the final product structure.

Note: This is a generalized procedure, and specific reaction conditions, including stoichiometry,
temperature, and reaction times, may vary depending on the specific literature or patent being
followed.

Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-
1-carboxylate (Intermediate B)

Intermediate B is commonly synthesized starting from 2-amino-5-bromopyridine or 2-chloro-5-
nitropyridine.

Experimental Procedure:
e Option 1: Starting from 2-chloro-5-nitropyridine:

o Step 1a: Nucleophilic Aromatic Substitution: 2-chloro-5-nitropyridine is reacted with
piperazine in a suitable solvent. The piperazine displaces the chloride to form 1-(5-
nitropyridin-2-yl)piperazine.

o Step 1b: Boc Protection: The free secondary amine of the piperazine moiety is protected
with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Bocz20) to yield tert-
butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
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o Step 1c: Reduction of the Nitro Group: The nitro group is then reduced to an amine,
typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst
under a hydrogen atmosphere, to afford the final product.[1]

e Option 2: Palladium-catalyzed Cross-Coupling:

o Step 2a: 2-amino-5-bromopyridine can be coupled with N-Boc-piperazine using a
palladium catalyst and a suitable ligand in the presence of a base (Buchwald-Hartwig
amination) to directly form Intermediate B.

Note: The choice of route may depend on the availability and cost of starting materials and
reagents.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using
Graphviz.

Signaling Pathway of Palbociclib

Click to download full resolution via product page

Caption: CDK4/6 signaling pathway and the mechanism of action of Palbociclib.

Experimental Workflow for Palbociclib Synthesis
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Caption: A generalized experimental workflow for the synthesis of Palbociclib.
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Logical Relationship of Key Palbociclib Intermediates
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Caption: Logical relationship and synthetic origin of key Palbociclib intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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